![molecular formula C21H18BrClN2O5 B5040708 ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B5040708.png)
ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a brominated phenoxy group, a chlorobenzyl group, and an imidazolidinone moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps:
Bromination: The starting material, a phenoxy compound, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Imidazolidinone: The brominated phenoxy compound is then reacted with 4-chlorobenzylamine and an appropriate carbonyl compound to form the imidazolidinone ring.
Esterification: The final step involves esterification with ethyl bromoacetate under basic conditions, typically using a base like potassium carbonate in an organic solvent such as acetone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The imidazolidinone moiety can participate in redox reactions, potentially altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Conversion to imidazolidinedione derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Hydrolysis: Production of the corresponding carboxylic acid.
科学研究应用
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: In the development of advanced materials with unique electronic or optical properties.
Biological Studies: As a probe to study biochemical pathways and molecular interactions.
Industrial Chemistry: As an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the imidazolidinone moiety suggests potential interactions with proteins or nucleic acids, influencing biological pathways.
相似化合物的比较
Similar Compounds
Ethyl 2-bromo-4-phenoxyacetate: Lacks the imidazolidinone and chlorobenzyl groups, making it less complex.
Ethyl 2-bromo-4-(4-chlorophenoxy)acetate: Similar but without the imidazolidinone moiety.
Ethyl 2-bromo-4-(4-chlorobenzyl)phenoxyacetate: Similar but lacks the imidazolidinone ring.
Uniqueness
Ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the imidazolidinone ring, makes it a versatile compound for various chemical transformations and applications.
属性
IUPAC Name |
ethyl 2-[2-bromo-4-[(Z)-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O5/c1-2-29-19(26)12-30-18-8-5-14(9-16(18)22)10-17-20(27)25(21(28)24-17)11-13-3-6-15(23)7-4-13/h3-10H,2,11-12H2,1H3,(H,24,28)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZVSYGKTWRPG-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
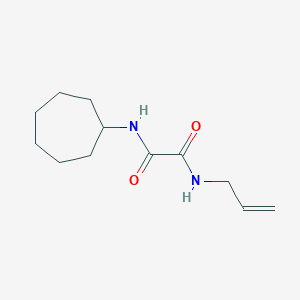
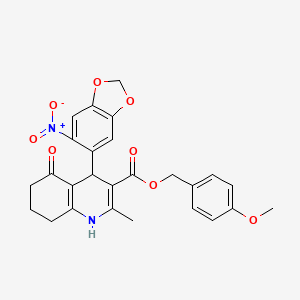
![N-isopropyl-4-{5-[(3-phenoxypropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5040641.png)
![N-[3-(2-ethoxyphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5040643.png)
![2,4-dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5040651.png)
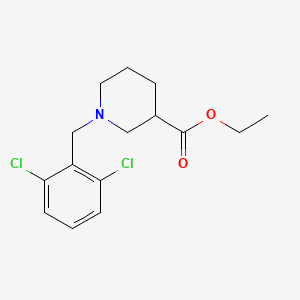
![2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5040661.png)
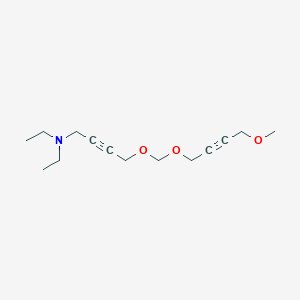
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5040689.png)
![3-chloro-4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-cyclopentylbenzamide](/img/structure/B5040697.png)
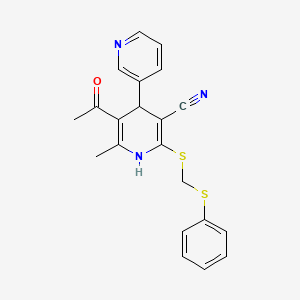
![methyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5040707.png)
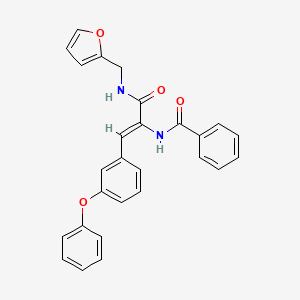
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-2,5-pyrrolidinedione](/img/structure/B5040726.png)
